molecular formula C10H13N3O3 B1484704 (2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098159-58-9

(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No. B1484704
CAS RN: 2098159-58-9
M. Wt: 223.23 g/mol
InChI Key: XWMKUYZBAVMXRY-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid” is a chemical compound . It has a molecular weight of 143.14 . The IUPAC name for this compound is "(2E)-4-(dimethylamino)-4-oxo-2-butenoic acid" .


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 143.14 . The IUPAC name for this compound is "(2E)-4-(dimethylamino)-4-oxo-2-butenoic acid" .

Scientific Research Applications

Antimicrobial and Antifungal Properties

  • Microwave-Assisted Synthesis and Biological Activities

    This compound, as part of the pyrazole derivatives, has been synthesized using microwave irradiation. These derivatives demonstrated significant antibacterial and antifungal activities in tests. This suggests potential applications in developing new antimicrobial agents (Swarnkar, Ameta, & Vyas, 2014).

  • Evaluation of Tetra Substituted Pyrazolines

    A series of similar compounds was evaluated for their antimicrobial and antioxidant activities. These studies highlight the diverse biological applications of these derivatives, particularly in combating microbial infections and oxidative stress (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).

Structural and Synthetic Applications

  • Structural Determination Through X-ray Analysis

    This type of compound has been used in studies that focus on determining the structure of complex molecules using X-ray crystallography. This has implications for understanding molecular conformations in drug design (Kumarasinghe, Hruby, & Nichol, 2009).

  • In Silico Drug Design Studies

    Pyrazole derivatives have been studied in silico for their potential as drug molecules, with a particular focus on their interactions with bacterial DNA gyrase. This highlights their role in the design and development of new antibacterial drugs (Shubhangi, Kumar, Kanagaraj, Lal, & Paul, 2019).

Miscellaneous Applications

  • Divergent Cyclisations in Synthetic Chemistry: These compounds have also been used in exploring divergent cyclisation reactions in organic chemistry. This research has implications for the synthesis of new bicyclic heterocycles, which are useful in various chemical applications (Smyth, Matthews, Horton, Hursthouse, & Collins, 2007).

properties

IUPAC Name

(E)-3-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-12(2)9(14)7-13-6-8(5-11-13)3-4-10(15)16/h3-6H,7H2,1-2H3,(H,15,16)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMKUYZBAVMXRY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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